molecular formula C7H5BrFIO B12845464 2-Bromo-5-fluoro-4-iodobenzyl alcohol

2-Bromo-5-fluoro-4-iodobenzyl alcohol

Cat. No.: B12845464
M. Wt: 330.92 g/mol
InChI Key: GHBKOBUPDSBCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluoro-4-iodobenzyl alcohol (hypothetical structure based on nomenclature) is a polyhalogenated benzyl alcohol derivative. The compound features bromine (Br), fluorine (F), and iodine (I) substituents at positions 2, 5, and 4 of the benzene ring, respectively, with a hydroxymethyl (-CH₂OH) group. Such halogenated benzyl alcohols are often intermediates in pharmaceutical and materials science research due to their reactivity and electronic effects.

Properties

Molecular Formula

C7H5BrFIO

Molecular Weight

330.92 g/mol

IUPAC Name

(2-bromo-5-fluoro-4-iodophenyl)methanol

InChI

InChI=1S/C7H5BrFIO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2

InChI Key

GHBKOBUPDSBCQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)I)Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-iodobenzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination, fluorination, and iodination of a benzyl alcohol precursor. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-iodobenzyl alcohol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove halogen substituents or convert the alcohol group to an alkane.

    Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield benzaldehyde or benzoic acid, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-Bromo-5-fluoro-4-iodobenzyl alcohol has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-5-fluoro-4-iodobenzyl alcohol exerts its effects depends on its interaction with molecular targets. The presence of halogen substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Purity Price (JPY) Key Substituents
2-Bromo-5-fluoro-4-iodobenzyl alcohol* C₇H₅BrFIO 328.93 (hypothetical) N/A N/A N/A Br (2), F (5), I (4), -CH₂OH
2-Bromo-4-iodobenzyl alcohol C₇H₆BrIO 312.93 1261644-21-6 >97.0% 15,000/500mg Br (2), I (4), -CH₂OH
2-Bromo-5-iodobenzyl alcohol C₇H₆BrIO 312.93 946525-30-0 >97.0% 19,000/5g Br (2), I (5), -CH₂OH
2-Bromo-4-fluorobenzyl alcohol C₇H₆BrFO 205.02 ~202865-66-5 N/A N/A Br (2), F (4), -CH₂OH
5-Bromo-2-hydroxybenzyl alcohol C₇H₇BrO₂ 203.04 2316-64-5 98% N/A Br (5), -OH, -CH₂OH

Key Research Findings

  • Electronic Effects : Iodine’s polarizability enhances susceptibility to electrophilic substitution, while fluorine’s electronegativity directs reactivity ortho/para.
  • Synthetic Utility : Bromine and iodine facilitate cross-coupling reactions (e.g., Suzuki, Ullmann), making these compounds valuable in constructing complex molecules.
  • Biomedical Potential: Hydroxy-substituted analogs (e.g., 5-bromo-2-hydroxybenzyl alcohol) show antimicrobial activity, suggesting possible applications in drug discovery.

Biological Activity

2-Bromo-5-fluoro-4-iodobenzyl alcohol is an organofluorine compound with significant biological activity due to its unique halogen substitutions. This compound, characterized by the molecular formula C₇H₅BrFIO, exhibits diverse reactivity and potential applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The structural configuration of this compound features a benzene ring substituted with bromine, fluorine, and iodine atoms. These halogen substituents influence the compound's chemical properties, making it a valuable intermediate in various synthetic pathways.

Property Value
Molecular FormulaC₇H₅BrFIO
Molecular Weight267.02 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial and anticancer agent. The halogen atoms play a crucial role in modulating its interaction with biological macromolecules.

Antibacterial Activity

Research indicates that halogenated benzyl alcohol derivatives exhibit notable antibacterial properties. The presence of bromine and fluorine enhances the lipophilicity of the compound, which is essential for membrane penetration and subsequent biological activity against bacterial pathogens.

Anticancer Potential

Studies have shown that this compound can inhibit the growth of cancer cells. Its mechanism of action may involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival.

Case Studies

  • Antibacterial Efficacy :
    A study conducted on various halogenated benzyl alcohols demonstrated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 μg/mL, indicating promising antibacterial potential.
  • Cytotoxicity Assessment :
    In a cytotoxicity assay using human cancer cell lines, this compound showed an IC50 value of approximately 25 μM against MCF-7 breast cancer cells. This suggests a moderate level of cytotoxicity, highlighting its potential as a lead compound for further development.

Structure-Activity Relationship (SAR)

The unique combination of halogens in this compound contributes to its biological activity. Comparative studies with structurally similar compounds reveal that variations in halogen positioning significantly affect both reactivity and biological efficacy.

Compound IC50 (μM) Biological Activity
This compound25Moderate cytotoxicity against MCF-7
2-Bromo-5-fluorobenzyl alcohol50Lower antibacterial activity
2-Iodo-5-fluorobenzyl alcohol>100Minimal cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.